4-N-Trifluoroacetamidophenyl 2-Azido-2-deoxy-a-D-galactopyranoside
Overview
Description
4-N-Trifluoroacetamidophenyl 2-Azido-2-deoxy-a-D-galactopyranoside is a complex organic compound characterized by its trifluoroacetamide group and azido-deoxy-galactopyranoside structure
Mechanism of Action
Target of Action
The primary targets of 4-N-Trifluoroacetamidophenyl 2-Azido-2-deoxy-a-D-galactopyranoside are viral infections such as HIV and herpes . This compound is used as a remarkable tool for drug investigation and scientific exploration .
Mode of Action
It is known to be an indispensable biomedical asset that finds extensive application in the realm of novel antiviral therapeutics .
Biochemical Pathways
Given its application in antiviral therapeutics , it can be inferred that it likely interacts with the biochemical pathways related to viral replication or immune response.
Result of Action
Given its role in antiviral therapeutics , it can be inferred that the compound likely inhibits viral replication or enhances the immune response against the virus.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-Trifluoroacetamidophenyl 2-Azido-2-deoxy-a-D-galactopyranoside typically involves multiple steps, starting with the protection of the hydroxyl groups on the galactopyranoside ring. This is followed by the introduction of the trifluoroacetamide group at the 4-position of the phenyl ring and the azido group at the 2-position of the deoxy-galactopyranoside. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-N-Trifluoroacetamidophenyl 2-Azido-2-deoxy-a-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form a nitro group.
Reduction: The azido group can be reduced to an amino group.
Substitution: The trifluoroacetamide group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H2O2) and sodium nitrite (NaNO2).
Reduction: Typical reagents include hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 4-N-Trifluoroacetamidophenyl 2-Nitro-2-deoxy-a-D-galactopyranoside.
Reduction: Formation of 4-N-Trifluoroacetamidophenyl 2-Amino-2-deoxy-a-D-galactopyranoside.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 4-N-Trifluoroacetamidophenyl 2-Azido-2-deoxy-a-D-galactopyranoside is used as a probe to study glycosylation processes. Its azido group can be used for click chemistry reactions, enabling the labeling and tracking of glycoproteins.
Medicine: In the medical field, this compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Comparison with Similar Compounds
4-N-Fluoroacetamidophenyl 2-Azido-2-deoxy-a-D-galactopyranoside: Similar structure but with a fluoroacetamide group instead of trifluoroacetamide.
4-N-Trifluoroacetamidophenyl 2-Azido-2-deoxy-a-D-glucopyranoside: Similar structure but with a glucopyranoside instead of galactopyranoside.
Uniqueness: 4-N-Trifluoroacetamidophenyl 2-Azido-2-deoxy-a-D-galactopyranoside is unique due to its trifluoroacetamide group, which provides enhanced stability and reactivity compared to other similar compounds. Its azido group also allows for versatile click chemistry applications, making it a valuable tool in scientific research.
Properties
IUPAC Name |
N-[4-[(2R,3R,4R,5R,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O6/c15-14(16,17)13(25)19-6-1-3-7(4-2-6)26-12-9(20-21-18)11(24)10(23)8(5-22)27-12/h1-4,8-12,22-24H,5H2,(H,19,25)/t8-,9-,10+,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWKDJKFMKAGTG-ZIQFBCGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)F)OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)F)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210426-03-2 | |
Record name | N-[4-[(2-Azido-2-deoxy-α-D-galactopyranosyl)oxy]phenyl]-2,2,2-trifluoroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210426-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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